molecular formula C20H10O2 B602332 Benzo[a]pyrene-1,6-dione CAS No. 64133-79-5

Benzo[a]pyrene-1,6-dione

Cat. No. B602332
CAS RN: 64133-79-5
M. Wt: 282.3
InChI Key:
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Description

Benzo[a]pyrene-1,6-dione is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter . It is a potentially carcinogenic constituent of carbon black .


Synthesis Analysis

The synthesis of Benzo[a]pyrene-1,6-dione has been observed under atmospheric conditions in air particulate matter . It can be synthesized smoothly and in good overall yield (49%) from pyrene (1), by using the reactivity of the pyrene dianion .


Molecular Structure Analysis

The molecular formula of Benzo[a]pyrene-1,6-dione is C20H10O2 . The molecular weight is 282.3 g/mol .


Chemical Reactions Analysis

The formation of Benzo[a]pyrene-1,6-dione as the main products of oxidative degradation of Benzo[a]pyrene has been observed under atmospheric conditions in air particulate matter .

Scientific Research Applications

  • Formation in Air Particulate Matter : Benzo[a]pyrene-1,6-dione is formed as a product of oxidative degradation of benzo[a]pyrene under atmospheric conditions, particularly in air particulate matter. Its concentrations are influenced by solar irradiation and photochemical conditions rather than just benzo[a]pyrene concentrations (Koeber, Bayona, & Niessner, 1999).

  • Mutagenesis and Metabolic Pathways : It has been identified as a mutagen in certain systems. Benzo[a]pyrene, through various enzymatic pathways, is activated into DNA-reactive metabolites, including benzo[a]pyrene-1,6-dione. These metabolites are involved in mutagenesis processes, contributing to their carcinogenic potential (Sen et al., 2012).

  • Reactions with Biological Molecules : Benzo[a]pyrene-1,6-dione can undergo reactions with biological molecules like t-butylthiolate, leading to products that are relevant to understanding the potential reactions of these quinones with other biological molecules in vivo (Beland & Harvey, 1977).

  • Metabolism and DNA Binding : Studies show that benzo[a]pyrene-1,6-dione is one of the metabolites formed from benzo[a]pyrene by enzymes like horseradish peroxidase and prostaglandin H synthase. The study of these metabolites helps in understanding the mechanisms of DNA binding and activation for carcinogens (Cavalieri, Devanesan, & Rogan, 1988).

  • Oxidation-Reduction Cycles and Reactive Oxygen Species : Benzo[a]pyrene-1,6-dione is involved in reversible oxidation-reduction cycles and can generate reactive oxygen species. This process is implicated in DNA strand scission and cell damage, and these oxidative cycles are believed to play a role in the carcinogenic potential of benzo[a]pyrene (Lorentzen & Ts'o, 1977).

  • Toxicity to Cultured Cells : The toxicity of benzo[a]pyrene-1,6-dione to cultured cells has been demonstrated, with its action largely dependent on molecular oxygen. Its impact on processes like DNA and RNA synthesis in cells underlines its potential cytotoxicity (Lorentzen, Lesko, McDonald, & Ts'o, 1979).

Safety And Hazards

Benzo[a]pyrene-1,6-dione is a highly toxic and carcinogenic substance . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Future research could focus on characterizing the photoproducts of Benzo[a]pyrene-1,6-dione using multiple analytical techniques to elucidate the mechanisms of oxygenated polycyclic aromatic hydrocarbons photodegradation .

properties

IUPAC Name

benzo[b]pyrene-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O2/c21-17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWHZARNAGLRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=C4C(=O)C=CC5=C4C3=C(C2=O)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952917
Record name Benzo[pqr]tetraphene-1,6-dione
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URL https://comptox.epa.gov/dashboard/DTXSID80952917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[a]pyrene-1,6-dione

CAS RN

3067-13-8, 64133-79-5
Record name Benzo[a]pyrene-1,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3067-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene-1,6-quinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-1,6-dione, radical ion(1-)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[a]pyrene-1,6-dione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30985
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Record name Benzo[pqr]tetraphene-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZO(A)PYRENE-1,6-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS3758O6C7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Citations

For This Compound
122
Citations
SA Lesko, RJ Lorentzen - … and Environmental Health, Part A Current …, 1985 - Taylor & Francis
Three isomeric quinone metabolites of the environmental carcinogen benzo[a]pyrene undergo reversible, univalent oxidation‐reduction cycles involving the corresponding benzo[a]…
Number of citations: 37 www.tandfonline.com
ZD Li, LZ Liu, X Shi, J Fang, BH Jiang - Biochemical and biophysical …, 2007 - Elsevier
Vascular endothelial growth factor (VEGF) is a potent angiogenesis inducer for tumor growth and angiogenesis. Benzo[a]pyrene (BaP) belongs to polycyclic aromatic hydrocarbons (…
Number of citations: 36 www.sciencedirect.com
L Flowers-Geary, RG Harvey, TM Penning - Carcinogenesis, 1995 - academic.oup.com
Dihydrodiol dehydrogenase (DD) has been shown to catalyze the oxidation of (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BP-diol) to yield benzo[a]pyrene-7,8-dione (BPQ) in …
Number of citations: 32 academic.oup.com
JK Selkirk, RG Croy, PP Roller, HV Gelboin - Cancer Research, 1974 - AACR
High-pressure liquid chromatography is a rapid and efficient method for the separation of benzo(a)pyrene metabolites. This new technique readily separates eight benzo(a)pyrene …
Number of citations: 207 aacrjournals.org
RJ Lorentzen, SA Lesko, K McDonald, POP Ts'o - Cancer research, 1979 - AACR
The three quinone metabolites of carcinogenic benzo(a)-pyrene, the isomeric benzo(a)pyrenediones (6,12; 1,6; 3,6), are toxic to cultured hamster cells at low concentrations. The …
Number of citations: 83 aacrjournals.org
D Schwarz, P Kisselev, I Cascorbi, WH Schunck… - …, 2001 - academic.oup.com
Cytochrome P450 1A1 (CYP1A1) plays a key role in the metabolism of carcinogens, such as benzo[a]pyrene (B[a]P) and metabolites to ultimate carcinogens. Three human allelic …
Number of citations: 169 academic.oup.com
L Luo, Z Xiao, B Chen, F Cai, L Fang… - … science & technology, 2018 - ACS Publications
Phototransformation is one of the most important transformation pathways of organic contaminants in the water environment. However, how active compounds enable and accelerate …
Number of citations: 18 pubs.acs.org
AC Povey, I Brouet, H Bartsch, IK O'Neill - Carcinogenesis, 1987 - academic.oup.com
Semi-permeable magnetic polyethyleneimine (PEI) microcapsules have been developed to trap carcinogens and their metabolites in vivo and their time-dependent binding of a model …
Number of citations: 12 academic.oup.com
EJ Moriconi, B Rakoczy… - Journal of the American …, 1961 - ACS Publications
Ozonization of benzo [a] pyrene (I) in methylene chloride and 3: 1 methylene chloride-methanol with ore molar equivalent of ozone produced a mixture of quiñones from which could be …
Number of citations: 51 pubs.acs.org
H Jiang, SL Gelhaus, D Mangal… - Chemical research in …, 2007 - ACS Publications
Benzo[a]pyrene (B[a]P), a representative polycyclic aromatic hydrocarbon (PAH), is metabolically activated by three enzymatic pathways: by peroxidases (eg, cytochrome P450 …
Number of citations: 113 pubs.acs.org

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